molecular formula C13H19NO2 B12802864 2-(2-Methoxyphenyl)-3,4,4-trimethyl-1,3-oxazolidine CAS No. 30094-06-5

2-(2-Methoxyphenyl)-3,4,4-trimethyl-1,3-oxazolidine

Cat. No.: B12802864
CAS No.: 30094-06-5
M. Wt: 221.29 g/mol
InChI Key: XUKKSEBVJIEVKG-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-3,4,4-trimethyl-1,3-oxazolidine is an organic compound that belongs to the class of oxazolidines. These compounds are characterized by a five-membered ring containing both nitrogen and oxygen atoms. The presence of the methoxyphenyl group and the trimethyl substitution on the oxazolidine ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)-3,4,4-trimethyl-1,3-oxazolidine typically involves the reaction of 2-methoxybenzaldehyde with a suitable amine and a ketone under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the oxazolidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The purification of the final product is usually achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)-3,4,4-trimethyl-1,3-oxazolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxazolidinones

    Reduction: Amines or alcohols

    Substitution: Brominated or nitrated derivatives

Scientific Research Applications

2-(2-Methoxyphenyl)-3,4,4-trimethyl-1,3-oxazolidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.

    Industry: The compound is used in the production of polymers and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)-3,4,4-trimethyl-1,3-oxazolidine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methoxyphenyl)piperazine
  • 2-(2-Methoxyphenyl)benzoxazole
  • Tris(2-methoxyphenyl)phosphine

Uniqueness

2-(2-Methoxyphenyl)-3,4,4-trimethyl-1,3-oxazolidine is unique due to its specific substitution pattern on the oxazolidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized compounds and in research settings.

Properties

CAS No.

30094-06-5

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

2-(2-methoxyphenyl)-3,4,4-trimethyl-1,3-oxazolidine

InChI

InChI=1S/C13H19NO2/c1-13(2)9-16-12(14(13)3)10-7-5-6-8-11(10)15-4/h5-8,12H,9H2,1-4H3

InChI Key

XUKKSEBVJIEVKG-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(N1C)C2=CC=CC=C2OC)C

Origin of Product

United States

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